Correloid

Description

Correloid is a specialized compound known for its unique properties and applications in various scientific fields. It is primarily recognized for its role in the formation of colloidal systems, which are mixtures where one substance is dispersed evenly throughout another. Correloid is often used in the study of colloidal chemistry due to its ability to form stable colloidal dispersions.

Properties

Molecular Formula |

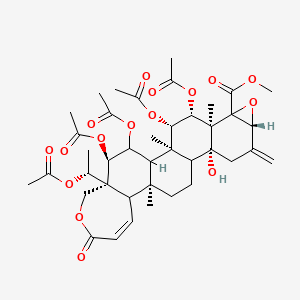

C40H52O16 |

|---|---|

Molecular Weight |

788.8 g/mol |

IUPAC Name |

methyl (2R,3S,4R,5R,8R,11R,15S,22R,23R,24S)-3,4,23,24-tetraacetyloxy-22-[(1R)-1-acetyloxyethyl]-11-hydroxy-2,5,15-trimethyl-9-methylidene-19-oxo-7,20-dioxahexacyclo[13.9.0.02,12.05,11.06,8.016,22]tetracos-17-ene-6-carboxylate |

InChI |

InChI=1S/C40H52O16/c1-18-16-39(48)26-14-15-35(8)25-12-13-27(46)50-17-38(25,19(2)51-20(3)41)31(53-22(5)43)28(52-21(4)42)29(35)36(26,9)32(54-23(6)44)33(55-24(7)45)37(39,10)40(30(18)56-40)34(47)49-11/h12-13,19,25-26,28-33,48H,1,14-17H2,2-11H3/t19-,25?,26?,28+,29?,30-,31+,32-,33+,35+,36+,37-,38-,39-,40?/m1/s1 |

InChI Key |

VKDXHXWBOARFPD-MDAQDJAWSA-N |

Isomeric SMILES |

C[C@H]([C@]12COC(=O)C=CC1[C@@]3(CCC4[C@@](C3[C@@H]([C@@H]2OC(=O)C)OC(=O)C)([C@@H]([C@@H]([C@@]5([C@]4(CC(=C)[C@@H]6C5(O6)C(=O)OC)O)C)OC(=O)C)OC(=O)C)C)C)OC(=O)C |

Canonical SMILES |

CC(C12COC(=O)C=CC1C3(CCC4C(C3C(C2OC(=O)C)OC(=O)C)(C(C(C5(C4(CC(=C)C6C5(O6)C(=O)OC)O)C)OC(=O)C)OC(=O)C)C)C)OC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Correloid can be synthesized through various methods, including dispersion and condensation techniques. In the dispersion method, larger particles are broken down into colloidal-sized particles. This can be achieved through mechanical dispersion, electro-dispersion, ultrasonic dispersion, and peptization. For instance, mechanical dispersion involves feeding a colloidal mill with both the solid and liquid components, which are then rapidly rotated to produce colloidal particles .

Industrial Production Methods: In industrial settings, Correloid is often produced using large-scale mechanical dispersion techniques. This involves the use of colloidal mills where solid materials are ground into fine particles and dispersed in a liquid medium. Electro-dispersion is another common method, especially for producing colloidal solutions of metals like gold and silver .

Chemical Reactions Analysis

Types of Reactions: Correloid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the properties of Correloid for specific applications.

Common Reagents and Conditions:

Oxidation: Correloid can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Reduction of Correloid can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions involving Correloid often use halogenating agents like chlorine or bromine to replace specific functional groups.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Correloid may result in the formation of carboxylic acids or aldehydes, while reduction can yield alcohols or amines.

Scientific Research Applications

Correloid has a wide range of applications in scientific research:

Chemistry: It is used in the study of colloidal systems and surface chemistry. Correloid’s ability to form stable colloidal dispersions makes it valuable in understanding the behavior of colloids.

Biology: Correloid is used in the study of cellular processes and interactions. Its colloidal properties allow it to be used as a model system for studying the behavior of biological macromolecules.

Medicine: Correloid is explored for its potential in drug delivery systems. Its ability to form stable colloidal dispersions can be utilized to deliver drugs in a controlled manner.

Industry: Correloid is used in the production of paints, inks, and coatings.

Mechanism of Action

The mechanism of action of Correloid involves its ability to form stable colloidal dispersions. At the molecular level, Correloid particles interact with the dispersion medium through various forces, including van der Waals forces, electrostatic interactions, and steric stabilization. These interactions prevent the particles from aggregating and settling, thereby maintaining a stable colloidal system.

Comparison with Similar Compounds

Correloid can be compared with other colloidal compounds such as:

Silica Colloids: Unlike Correloid, silica colloids are primarily used in the production of ceramics and as catalysts in chemical reactions.

Gold Colloids: Gold colloids are used in biomedical applications, particularly in imaging and diagnostics, due to their unique optical properties.

Silver Colloids: Silver colloids are known for their antimicrobial properties and are used in medical and environmental applications.

Correloid’s uniqueness lies in its versatility and stability in forming colloidal dispersions, making it suitable for a wide range of applications across different scientific fields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.